Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate structure
955029-44-4 structure
Nombre del producto:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
Número CAS:955029-44-4
MF:C10H18FNO3
Megavatios:219.25322675705
MDL:MFCD18791210
CID:3160547
PubChem ID:40152150

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
    • tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate
    • rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
    • 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate
    • tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine
    • trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • trans-1-Boc-3-fluoro-4-hydroxypiperidine
    • 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-
    • SCHEMBL1554980
    • tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • 955029-44-4
    • tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MFCD18632749
    • CS-0058579
    • 1174020-44-0
    • 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
    • AS-34569
    • WS-00417
    • (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine
    • ZWB02044
    • DTXSID801160437
    • AC-37144
    • (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • XRNLYXKYODGLMI-YUMQZZPRSA-N
    • tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate
    • AKOS015897992
    • MFCD18791210
    • N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine
    • tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee
    • tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MDL: MFCD18791210
    • Renchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
    • Clave inchi: XRNLYXKYODGLMI-HTQZYQBOSA-N
    • Sonrisas: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 219.12707160g/mol
  • Masa isotópica única: 219.12707160g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 239
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1
  • Superficie del Polo topológico: 49.8Ų

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1118509-250mg
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4 97%
250mg
¥236.00 2024-04-24
eNovation Chemicals LLC
D498870-500mg
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4 97%
500mg
$140 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120644-50G
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4 97%
50g
¥ 19,450.00 2023-04-12
Chemenu
CM294324-25g
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4 95%
25g
$2450 2021-08-18
Apollo Scientific
PC430171-1g
(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester
955029-44-4 97%
1g
£182.00 2025-02-21
Apollo Scientific
PC430171-5g
(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester
955029-44-4 97%
5g
£655.00 2025-02-21
ChemScence
CS-0047869-1g
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4
1g
$950.0 2022-04-26
Chemenu
CM294324-250mg
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4 95%+
250mg
$90 2022-09-29
Alichem
A129000026-1g
tert-Butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylateracemate
955029-44-4 95%
1g
$253.62 2023-08-31
Chemenu
CM294324-5g
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955029-44-4 95%+
5g
$619 2022-09-29

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Methanol ,  Water ;  rt
Referencia
Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
Referencia
JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer
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Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
Referencia
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ;  12 h, rt → 80 °C
Referencia
Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases
, United States, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
Referencia
Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators
, India, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  45 min, 0 °C
1.2 Reagents: Acetone
Referencia
Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
Referencia
Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1
, United States, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
Referencia
Quinazolinones as PARP14 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
Referencia
Imidazo-pyrazoles as gpr119 inhibitors
, United States, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
Referencia
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
Referencia
Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
Referencia
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
Referencia
Gpr 119 modulators
, United States, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Triethylamine trihydrofluoride ;  rt → 80 °C; overnight, 80 °C
Referencia
Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties
Melnykov, Kostiantyn P.; Nazar, Kostiantyn; Smyrnov, Oleh; Skreminskyi, Artem; Pavlenko, Serhii; et al, Chemistry - A European Journal, 2023, 29(47),

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
Referencia
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
Referencia
Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer
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tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

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